molecular formula C11H23ClN2O B1376592 1-(4-Amino-3-ethylpiperidin-1-yl)-2-methylpropan-1-one hydrochloride CAS No. 1423029-22-4

1-(4-Amino-3-ethylpiperidin-1-yl)-2-methylpropan-1-one hydrochloride

Cat. No.: B1376592
CAS No.: 1423029-22-4
M. Wt: 234.76 g/mol
InChI Key: SDXNWJDHUOVRPG-UHFFFAOYSA-N
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Description

1-(4-Amino-3-ethylpiperidin-1-yl)-2-methylpropan-1-one hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3-ethylpiperidin-1-yl)-2-methylpropan-1-one hydrochloride typically involves multiple steps, starting with the reaction of 4-ethylpiperidine with an appropriate acylating agent to form the corresponding amide. Subsequent reduction and hydrochloride formation steps are employed to achieve the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves careful monitoring of temperature, pressure, and reaction times to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3-ethylpiperidin-1-yl)-2-methylpropan-1-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further utilized in different applications.

Scientific Research Applications

1-(4-Amino-3-ethylpiperidin-1-yl)-2-methylpropan-1-one hydrochloride has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding.

  • Medicine: Investigated for potential therapeutic uses in drug development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Amino-3-ethylpiperidin-1-yl)-2-methylpropan-1-one hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects.

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-Amino-3-ethylpiperidin-1-yl)-2-methylpropan-1-one hydrochloride stands out due to its unique structure and reactivity. Similar compounds include:

  • 1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one hydrochloride

  • 1-(4-Amino-3-ethylpiperidin-1-yl)propan-1-one hydrochloride

These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-(4-amino-3-ethylpiperidin-1-yl)-2-methylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.ClH/c1-4-9-7-13(6-5-10(9)12)11(14)8(2)3;/h8-10H,4-7,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXNWJDHUOVRPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1N)C(=O)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Amino-3-ethylpiperidin-1-yl)-2-methylpropan-1-one hydrochloride
Reactant of Route 2
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1-(4-Amino-3-ethylpiperidin-1-yl)-2-methylpropan-1-one hydrochloride
Reactant of Route 3
1-(4-Amino-3-ethylpiperidin-1-yl)-2-methylpropan-1-one hydrochloride
Reactant of Route 4
1-(4-Amino-3-ethylpiperidin-1-yl)-2-methylpropan-1-one hydrochloride
Reactant of Route 5
1-(4-Amino-3-ethylpiperidin-1-yl)-2-methylpropan-1-one hydrochloride
Reactant of Route 6
1-(4-Amino-3-ethylpiperidin-1-yl)-2-methylpropan-1-one hydrochloride

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